
CPI-0610
Vue d'ensemble
Description
Le Pelabresib anhydre est un inhibiteur oral de petite molécule expérimental des protéines du domaine bromodomaine et du domaine extra-terminal (BET). Il est étudié pour son potentiel dans le traitement de la myélofibrose, un type de néoplasme myéloprolifératif caractérisé par une fibrose de la moelle osseuse, une atypie des mégacaryocytes et une surproduction de cytokines inflammatoires . Le Pelabresib anhydre est conçu pour modifier l'expression des gènes impliqués dans des voies de signalisation oncogéniques critiques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Pelabresib anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BET protein inhibition and its effects on gene expression.
Biology: Investigated for its role in modulating inflammatory cytokine production and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating myelofibrosis and other hematologic malignancies.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
Target of Action
CPI-0610, also known as Pelabresib Anhydrous, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins . BET proteins are a family of four related proteins (BRD2, BRD3, BRD4, and BRDT), each containing two tandem amino-terminal bromodomains (BD1 and BD2) that regulate the expression of an array of genes .
Mode of Action
Pelabresib strongly and selectively binds to the bromodomains of all four BET proteins and inhibits their interaction with acetylated lysine residues on chromatin . This disruption of chromatin remodeling leads to the downregulation of gene expression .
Biochemical Pathways
Pelabresib has been shown to downregulate the signaling of nuclear factor kappa B (NFκB), a transcription factor essential for inflammatory responses . NFκB is constitutively activated in many lymphomas, and its downregulation by Pelabresib has demonstrated antitumor activity in vitro .
Result of Action
Pelabresib has demonstrated antitumor activity in vitro by downregulating NFκB signaling . In clinical studies, Pelabresib has shown favorable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . It has also shown to suppress IL8 and CCR1 mRNA at doses above 120 and 170 mg, respectively .
Action Environment
The efficacy of Pelabresib can be influenced by various factors, including the patient’s health status and the presence of other medications. For instance, patients with advanced myelofibrosis who are intolerant/refractory to, or ineligible for ruxolitinib (RUX) have been shown to respond favorably to Pelabresib . .
Analyse Biochimique
Biochemical Properties
Pelabresib Anhydrous (Cpi-0610) plays a significant role in biochemical reactions. It modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling . It interacts with bromodomain and extraterminal domain (BET) proteins, inhibiting their function . The nature of these interactions involves the binding of Pelabresib Anhydrous (this compound) to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and thereby altering gene expression .
Cellular Effects
Pelabresib Anhydrous (this compound) has profound effects on various types of cells and cellular processes. It influences cell function by modifying the expression of genes involved in critical oncogenic signalling pathways . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pelabresib Anhydrous (this compound) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits BRD4-BD1 with an IC50 of 39 nM , and it modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling .
Metabolic Pathways
Pelabresib Anhydrous (this compound) is involved in the metabolic pathways that modify the expression of genes involved in nuclear factor kappa B (NFκB) signaling
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le Pelabresib anhydre est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, qui comprend un cycle benzazépine fusionné à un cycle isoxazole. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau benzazépine par des réactions de cyclisation.
- Introduction du cycle isoxazole par des réactions de cycloaddition.
- Fonctionnalisation de la structure de base pour introduire les groupes chlorophényle et acétamide .
Méthodes de production industrielle
La production industrielle du Pelabresib anhydre implique l'optimisation de la voie de synthèse pour une fabrication à grande échelle. Cela comprend :
- L'augmentation de l'échelle des conditions de réaction pour garantir un rendement et une pureté constants.
- La mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour isoler le produit final.
- Assurer la conformité aux normes réglementaires de production pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
Le Pelabresib anhydre subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.
Substitution : Les réactions de substitution peuvent introduire ou remplacer des groupes fonctionnels sur la structure de base.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les acides et les bases sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Pelabresib anhydre avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement supplémentaires .
Applications de la recherche scientifique
Le Pelabresib anhydre a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des protéines BET et ses effets sur l'expression des gènes.
Biologie : Étudié pour son rôle dans la modulation de la production de cytokines inflammatoires et des voies de signalisation cellulaire.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de la myélofibrose et d'autres hémopathies malignes.
Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
Le Pelabresib anhydre exerce ses effets en se liant aux motifs de reconnaissance de la lysine acétylée sur le domaine bromodomaine des protéines BET. Cela empêche l'interaction entre les protéines BET et les peptides d'histones acétylés, perturbant le remodelage de la chromatine et l'expression des gènes. L'inhibition des protéines BET conduit à la régulation négative des gènes impliqués dans les voies de signalisation oncogéniques, telles que la signalisation du facteur nucléaire kappa B (NF-κB) .
Comparaison Avec Des Composés Similaires
Le Pelabresib anhydre est unique parmi les inhibiteurs de BET en raison de son inhibition puissante et sélective des protéines BET. Des composés similaires comprennent :
JQ1 : Un autre inhibiteur de BET avec un mécanisme d'action similaire mais une structure chimique différente.
OTX015 : Un inhibiteur de BET avec des applications cliniques dans les hémopathies malignes.
I-BET762 : Un inhibiteur de BET utilisé dans des études précliniques pour la thérapie anticancéreuse
Le Pelabresib anhydre se distingue par ses propriétés pharmacocinétiques favorables et son efficacité dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .
Activité Biologique
The compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring fused with a benzazepine moiety. Its molecular formula is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the biological activity of organic compounds.
Property | Value |
---|---|
Molecular Formula | C19H19ClN2O2 |
Molecular Weight | 348.82 g/mol |
LogP | 3.5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Research indicates that this compound may exert its biological effects through several pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Neuroprotective Effects : The oxazole moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antibacterial activity.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Research assessed the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anticancer agent.
- Neuroprotective Effects in Rodent Models : Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Propriétés
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?
A1: this compound specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, this compound prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of this compound is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, this compound also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, this compound impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]
Q2: What are the key PK/PD properties of this compound?
A2: this compound exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, this compound demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []
Q3: What evidence supports the efficacy of this compound in preclinical and clinical settings?
A3: this compound has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in this compound-treated mice. [] Moreover, this compound displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, this compound exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of this compound with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where this compound, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]
Q4: Are there known mechanisms of resistance to this compound?
A5: While this compound has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of this compound. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.
Q5: What is known about the SAR of this compound and its analogs?
A6: While specific details regarding the SAR of this compound are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that this compound is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.